molecular formula C16H20N2O2Si B1451037 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide CAS No. 1105675-62-4

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Cat. No. B1451037
M. Wt: 300.43 g/mol
InChI Key: DANYRTOROYBZFN-UHFFFAOYSA-N
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Description

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a chemical compound with the empirical formula C16H20N2O2Si . It has a molecular weight of 300.43 .


Molecular Structure Analysis

The SMILES string for 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is COc1cncc(C(=O)Nc2ccccc2)c1Si(C)C . The InChI is 1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19) .


Physical And Chemical Properties Analysis

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Antineoplastic Activities :

    • 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide derivatives show moderate activity against certain types of leukemia, indicating potential for cancer treatment (Ross, 1967).
  • Antiprotozoal Activity :

    • Compounds related to 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide demonstrate significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, suggesting their potential use in treating diseases caused by these pathogens (Ismail et al., 2003).
  • Antifungal Applications :

    • Novel derivatives of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide show significant antifungal activity, particularly against crop disease fungi. These compounds also act as potent inhibitors of SDH enzymes, making them promising for agricultural applications (Liu et al., 2020).
  • Induction of Apoptosis in Cancer Cells :

    • N-Phenyl nicotinamides, a class to which 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide belongs, have been identified as potent inducers of apoptosis in breast cancer cells. They also demonstrate the ability to inhibit microtubule polymerization (Cai et al., 2003).
  • Herbicidal Activity :

    • Certain N-(arylmethoxy)-2-chloronicotinamides, related to 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, exhibit excellent herbicidal activity, offering potential for the development of new herbicides (Yu et al., 2021).
  • Anti-HIV Activity :

    • Compounds synthesized using methods involving trimethylsilylated derivatives, like 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, have shown potential in anti-HIV activity, based on neural network calculations (Sofan et al., 1994).

Safety And Hazards

The safety information available indicates that 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318 , which mean harmful if swallowed and causes serious eye damage, respectively. The precautionary statements are P280 - P305 + P351 + P338 , which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively.

properties

IUPAC Name

5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYRTOROYBZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673829
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

CAS RN

1105675-62-4
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105675-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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